molecular formula C13H14N4O B6441262 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine CAS No. 2640945-15-7

2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine

Cat. No.: B6441262
CAS No.: 2640945-15-7
M. Wt: 242.28 g/mol
InChI Key: CBFDSRHAUGSVCY-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with an azetidine ring at position 2 and a 2-methoxypyridin-3-yl group at position 3. This structure combines a rigid pyrimidine scaffold with polar substituents, making it a candidate for targeting enzymes or receptors in medicinal chemistry.

Properties

IUPAC Name

2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-18-12-11(4-2-5-14-12)10-8-15-13(16-9-10)17-6-3-7-17/h2,4-5,8-9H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFDSRHAUGSVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C2=CN=C(N=C2)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Azetidine Group: The azetidine moiety can be introduced via nucleophilic substitution reactions, where an appropriate azetidine derivative reacts with a halogenated pyrimidine intermediate.

    Attachment of the Methoxypyridine Moiety: The methoxypyridine group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of methoxypyridine and a halogenated pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound is evaluated for its use in various industrial processes, including catalysis and the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine/Pyridine Cores

Pyrimidine Derivatives with Azetidine or Piperidine Substituents
  • N-[5-(2-amino-4-methylpyrido[2,3-d]pyrimidin-6-yl)-2-methoxypyridin-3-yl]-5-chlorothiophene-2-sulfonamide (BindingDB ID: 50291211): Key Features: Pyrido[2,3-d]pyrimidine core with a sulfonamide group and 2-methoxypyridinyl substituent. Activity: Demonstrated inhibitory activity against AKT and PI3K kinases, with IC₅₀ values <0.1 µM in enzymatic assays . Comparison: The sulfonamide group enhances solubility but may reduce cell permeability compared to the simpler azetidine-substituted pyrimidine.
  • Isopropyl 4-(3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate (Patent EP 3041475 B1): Key Features: Pyrazolo[1,5-a]pyrimidine core with a 2-methoxypyridinyl group and dihydropyridine-carboxylate. Activity: Reported IC₅₀ >0.3 µM in kinase inhibition assays, suggesting lower potency than azetidine-containing analogues .
Azetidine-Containing Boronate Esters
  • 2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (Catalog ID: Shanghai JSK Biotech):
    • Key Features : Pyrimidine with azetidine and boronate ester substituents.
    • Application : Primarily used as a Suzuki-Miyaura coupling intermediate for synthesizing kinase inhibitors .
    • Comparison : The boronate ester replaces the 2-methoxypyridinyl group, reducing aromatic interactions but enabling synthetic versatility.

Activity and Selectivity Profiles

Key Findings :

  • The target compound’s azetidine group likely improves binding specificity compared to larger rings (e.g., piperidine in BindingDB 228339/228340), which may increase off-target interactions .
  • Sulfonamide-containing analogues (e.g., 50291211) exhibit higher potency but lower metabolic stability due to increased polarity .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight LogP (Predicted) Solubility (µM)
Target Compound 285.3 1.8 12.4 (pH 7.4)
EP 3041475 B1 Compound (pyrazolo) 383.4 2.5 5.2 (pH 7.4)
2-(Azetidin-1-yl)-5-boronate pyrimidine 289.1 2.1 18.9 (DMSO)

Insights :

  • The target compound’s moderate LogP (1.8) suggests balanced lipophilicity for cell membrane penetration.
  • Pyrazolo-pyrimidine derivatives (e.g., EP 3041475 B1) show reduced solubility due to hydrophobic carboxylate groups .

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